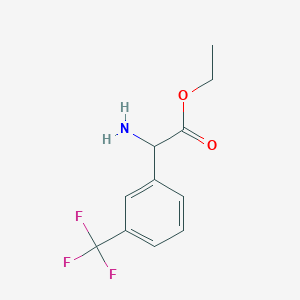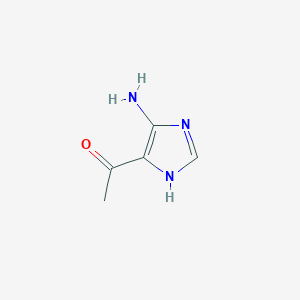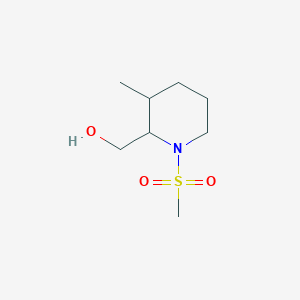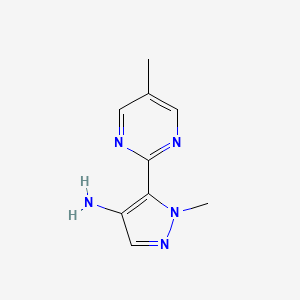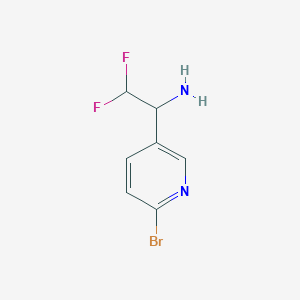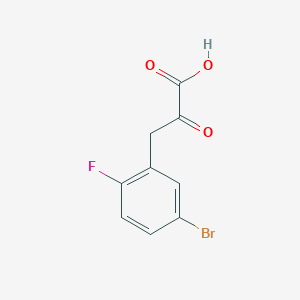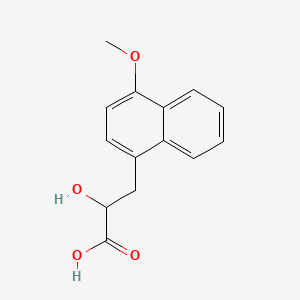
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid typically involves the reaction of 4-methoxy-1-naphthaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation followed by reduction and hydrolysis steps. The reaction conditions often require the use of strong bases like sodium hydroxide and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic processes that utilize specific catalysts to enhance the yield and purity of the product. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which 2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methoxy-2-naphthyl)propanoic Acid: This compound shares a similar naphthalene structure but differs in the position of the methoxy group.
3-(4-Hydroxy-3-methoxyphenyl)propanoic Acid: This compound has a similar propanoic acid moiety but with a different aromatic ring structure.
Uniqueness
2-Hydroxy-3-(4-methoxy-1-naphthyl)propanoic Acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H14O4 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
2-hydroxy-3-(4-methoxynaphthalen-1-yl)propanoic acid |
InChI |
InChI=1S/C14H14O4/c1-18-13-7-6-9(8-12(15)14(16)17)10-4-2-3-5-11(10)13/h2-7,12,15H,8H2,1H3,(H,16,17) |
Clé InChI |
LRAGBNUJCQGXLL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C2=CC=CC=C21)CC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





